molecular formula C10H17IN2O B2410552 1-butyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole CAS No. 1856055-81-6

1-butyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole

Cat. No.: B2410552
CAS No.: 1856055-81-6
M. Wt: 308.163
InChI Key: MFEFRRUJNVFIEK-UHFFFAOYSA-N
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Description

1-Butyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a butyl group, an ethoxymethyl group, and an iodine atom attached to the pyrazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole core.

    Introduction of the butyl group: The butyl group can be introduced via alkylation using butyl halides in the presence of a base such as potassium carbonate.

    Ethoxymethylation: The ethoxymethyl group can be introduced by reacting the pyrazole with ethoxymethyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups attached to the pyrazole ring.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling, allowing the formation of carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products:

  • Substituted pyrazoles with various functional groups replacing the iodine atom.
  • Oxidized or reduced derivatives of the original compound.
  • Coupled products with extended carbon chains or aromatic systems.

Scientific Research Applications

1-Butyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, catalysts, and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-butyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom and other substituents can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving inhibition or activation of specific enzymes, modulation of receptor activity, or interference with nucleic acid functions.

Comparison with Similar Compounds

    1-Butyl-3-methyl-4-iodo-1H-pyrazole: Similar structure but lacks the ethoxymethyl group.

    1-Butyl-3-(methoxymethyl)-4-iodo-1H-pyrazole: Similar structure with a methoxymethyl group instead of ethoxymethyl.

    1-Butyl-3-(ethoxymethyl)-4-chloro-1H-pyrazole: Similar structure with a chlorine atom instead of iodine.

Uniqueness: 1-Butyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole is unique due to the combination of the butyl, ethoxymethyl, and iodine substituents. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-butyl-3-(ethoxymethyl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IN2O/c1-3-5-6-13-7-9(11)10(12-13)8-14-4-2/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEFRRUJNVFIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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